2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride
Description
2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride is a chemical compound that features a benzodiazole ring fused with a pyridine moiety
Properties
CAS No. |
2648938-69-4 |
|---|---|
Molecular Formula |
C14H17Cl3N4 |
Molecular Weight |
347.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a carboxylic acid derivative under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a suitable pyridine derivative.
Attachment of the Ethanamine Group: The ethanamine group is attached through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated intermediate.
Formation of the Trihydrochloride Salt: The final compound is converted to its trihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the pyridine ring or the benzodiazole core, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions, especially at the amine group, where it can form various derivatives by reacting with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced forms of the original compound, each with potentially different properties and applications.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific targets makes it useful in the study of enzyme mechanisms and receptor-ligand interactions.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride
- 2-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
- 2-(pyridin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride
Uniqueness
Compared to similar compounds, 2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity for various targets. This makes it a valuable compound for research and development in multiple fields.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize its potential in various scientific and industrial contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
